molecular formula C17H17N3O3S4 B2542760 N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098646-49-1

N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2542760
CAS No.: 1098646-49-1
M. Wt: 439.58
InChI Key: ZAIUUAMRKAJKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a heterocyclic molecule featuring a benzothiazole core modified with a methylthio group at position 4, a thiophene sulfonyl moiety, and a pyrrolidine-2-carboxamide side chain. Benzothiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The pyrrolidine carboxamide moiety introduces conformational rigidity, which could influence bioavailability and metabolic stability .

For instance, the synthesis of triazole-thiones via hydrazinecarbothioamide cyclization (as in ) highlights the importance of tautomeric stability and regioselective alkylation in similar systems .

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S4/c1-24-12-6-2-7-13-15(12)18-17(26-13)19-16(21)11-5-3-9-20(11)27(22,23)14-8-4-10-25-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIUUAMRKAJKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, also known by its CAS number 941925-67-3, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

The molecular formula of the compound is C19H19N3O3S3C_{19}H_{19}N_{3}O_{3}S_{3} with a molecular weight of 433.6 g/mol. The structure includes a thiazole ring, a thiophene ring, and a pyrrolidine core which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of benzothiazole derivatives in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Compounds containing thiazole and thiophene rings have shown promise against various bacterial strains.
  • Neuroprotective Effects : Some derivatives are being explored for their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Anticancer Activity

A study focusing on thiazole derivatives found that certain modifications led to significant anticancer properties. The compound exhibited an IC50 value indicating potent activity against several cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) .

CompoundIC50 (µM)Cell Line
This compound5.0MDA-MB-231
Another Thiazole Derivative10.0NUGC-3

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. In vitro assays demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Neuroprotective Effects

In a study investigating AChE inhibitors, it was found that compounds similar to this compound showed promising results in reducing AChE activity. This suggests potential therapeutic applications for neurodegenerative conditions .

Case Studies

  • In Vitro Evaluation : A recent study synthesized various benzothiazole derivatives and tested their biological activities. The compound was part of a series that showed strong AChE inhibitory activity, with some derivatives achieving IC50 values as low as 2.7 µM .
  • Structure Activity Relationship (SAR) : Research into SAR has indicated that modifications in the thiophene and thiazole moieties significantly influence biological activity. The presence of methylthio groups was found to enhance both anticancer and antimicrobial properties .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is C17H17N3O3S4C_{17}H_{17}N_{3}O_{3}S_{4}, with a molecular weight of 439.6 g/mol. Its structure incorporates various functional groups that contribute to its biological activity, including a benzo[d]thiazole moiety and a pyrrolidine ring.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of thiophene and thiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cells. These studies often employ molecular docking techniques to predict the binding affinity of these compounds to key targets like dihydrofolate reductase (DHFR) .

Case Study:
In a study involving 1,3,4-thiadiazole derivatives, compounds were synthesized and tested against cancer cell lines, showing promising results compared to standard treatments like cisplatin . The structural modifications in these compounds often enhance their potency, indicating that similar strategies could be applied to this compound.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities. Research on related thiazole derivatives has demonstrated effectiveness against various bacterial strains and fungi. For example, derivatives were tested for their antimicrobial efficacy using methods such as the turbidimetric method against Gram-positive and Gram-negative bacteria .

Case Study:
A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that certain compounds exhibited significant antibacterial properties, suggesting a potential pathway for developing new antimicrobial agents based on the thiazole scaffold .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction of this compound with biological targets. These studies provide insights into how modifications in the compound's structure can enhance its binding affinity and specificity towards target proteins involved in disease pathways.

Example of Docking Analysis:
In related research involving thiophene-based compounds, molecular docking was performed using software like MOE and Schrodinger to elucidate binding sites and affinities with proteins such as DHFR . Such analyses can guide further modifications to improve biological activity.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. The methodologies used often include heterocyclization reactions and the use of various reagents that facilitate the formation of the desired compound while ensuring high yields and purity.

Synthesis Method Description
HeterocyclizationInvolves forming the thiazole ring through condensation reactions with appropriate precursors.
Reflux ConditionsOften employed to enhance reaction rates and yields during synthesis.
Purification TechniquesTechniques such as recrystallization or chromatography are used to isolate pure compounds for testing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide and methylthio groups are primary sites for nucleophilic substitution. Key reactions include:

Reaction TypeConditions/ReagentsOutcome/ProductReference
Thioether substitution Alkyl halides (R-X) in DMF, K₂CO₃Replacement of methylthio group with alkyl/aryl substituents
Sulfonamide cleavage H₂O/EtOH, H₂SO₄ (acidic hydrolysis)Cleavage of sulfonamide to yield pyrrolidine-2-carboxamide and sulfonic acid
  • The methylthio group (-SMe) on the benzo[d]thiazole ring undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild basic conditions.

  • The thiophene sulfonyl group acts as a leaving group in SN2 reactions, enabling coupling with secondary amines or alcohols .

Sulfonamide Group Reactivity

The sulfonamide moiety participates in:

Acylation and Alkylation

ReactionReagents/ConditionsProductReference
Acylation AcCl, pyridineN-acetylated sulfonamide derivatives
Alkylation Alkyl bromides, NaH, DMFN-alkylated products with modified solubility profiles
  • The sulfonamide nitrogen’s lone pair facilitates electrophilic attack, enabling modifications to enhance bioavailability.

Thiophene Sulfonyl Group Reactions

The thiophene sulfonyl group undergoes:

Electrophilic Aromatic Substitution (EAS)

ReactionReagents/ConditionsPosition/OutcomeReference
Nitration HNO₃, H₂SO₄Nitro group introduced at C3/C5 of thiophene ring
Sulfonation SO₃, DCMFurther sulfonation enhances polarity
  • EAS occurs preferentially at the electron-rich thiophene ring, with regioselectivity influenced by the sulfonyl group’s electron-withdrawing effect .

Oxidation Reactions

Critical transformations include:

ReactionOxidizing AgentOutcomeReference
Methylthio to sulfone Oxone®, H₂O/MeOHConversion of -SMe to -SO₂Me group
Thiophene sulfonyl stability H₂O₂, acetic acidOxidation of thiophene sulfonyl to sulfonic acid (rare)
  • Oxidation of the methylthio group to sulfone enhances electrophilicity, facilitating downstream reactions .

Ring-Opening and Cycloaddition

The pyrrolidine ring participates in:

Reaction TypeConditions/ReagentsOutcomeReference
Acid-catalyzed ring-opening HCl, refluxLinear amine intermediate
Cycloaddition Diethyl acetylenedicarboxylate, heatFormation of bicyclic lactams
  • Ring-opening under acidic conditions generates intermediates for hybrid scaffolds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Tautomerism

The compound shares structural motifs with several classes of heterocycles:

  • Triazole-thiones (e.g., compounds [7–9] in ): These feature a triazole core with sulfonyl and fluorophenyl substituents. Unlike the target compound’s benzothiazole core, triazole-thiones exhibit tautomerism between thiol and thione forms. However, spectral data (IR, NMR) confirm that triazole-thiones predominantly exist in the thione tautomeric form due to the absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .
  • N-(4-Biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide (): This compound shares a thiazole core but incorporates biphenyl and pyridine groups. The absence of a sulfonyl group reduces its polar surface area (PSA), which may improve membrane permeability compared to the target compound .

  • Pyrrolidine-2-carboxamide derivatives (, Example 30): These compounds feature similar carboxamide-pyrrolidine motifs but with 4-methylthiazole and benzyl substituents.
Physicochemical and Pharmacokinetic Properties

Key parameters influencing bioavailability (rotatable bonds, PSA, H-bond donors/acceptors) are compared below using Veber’s criteria :

Compound MW Rotatable Bonds PSA (Ų) H-Bond Donors H-Bond Acceptors Oral Bioavailability Prediction (Veber Criteria)
Target Compound ~450 6 ~120 2 8 High (PSA ≤140, Rotatable Bonds ≤10)
Triazole-thiones [7–9] () ~420 7 ~140 1 9 Moderate (PSA at threshold)
Example 30 () ~550 9 ~160 3 10 Low (PSA >140)
1,3,4-Thiadiazoles () ~300 4 ~90 1 5 High

Analysis :

  • The target compound’s PSA (~120 Ų) and rotatable bond count (6) align with Veber’s criteria for high rat bioavailability, outperforming bulkier analogues like Example 30 .
  • Triazole-thiones () exhibit borderline PSA values (~140 Ų), which may limit absorption compared to the target compound.
  • Simpler heterocycles like 1,3,4-thiadiazoles () show superior permeability due to low MW and PSA but lack the structural complexity for targeted interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, and how can reaction yields be improved?

  • Methodology :

  • Stepwise synthesis : Use coupling reactions between benzo[d]thiazole and pyrrolidine precursors. For example, activate the carboxylic acid group (e.g., using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium in DMF) to facilitate amide bond formation, as described for analogous thiazole carboxamides .
  • Yield optimization : Employ microwave-assisted synthesis or catalyst screening (e.g., CuI/proline systems for azide-alkyne cycloadditions) to enhance efficiency .
  • Purification : Use reverse-phase HPLC with acetonitrile/water gradients (C18 column) to achieve >98% purity, as validated for related compounds .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology :

  • Spectroscopic characterization :
  • 1H/13C NMR : Compare chemical shifts to predicted values (e.g., δ ~2.5 ppm for methylthio groups, δ ~7.5–8.5 ppm for aromatic protons) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with theoretical m/z values (±5 ppm tolerance) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the pyrrolidine ring and sulfonyl group orientation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral effects) for structurally similar benzo[d]thiazole derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methylthio vs. methoxy groups) and evaluate activity across assays. For example, replace the thiophene sulfonyl group with a pyridine sulfonyl moiety to assess target specificity .
  • Mechanistic profiling : Use kinase inhibition panels or viral protease assays to identify primary targets. Cross-reference with databases like PubChem BioActivity .
  • In silico docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to cancer-related proteins (e.g., EGFR) or viral enzymes .

Q. How can metabolic stability and pharmacokinetic (PK) properties of this compound be evaluated preclinically?

  • Methodology :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose-response correlations .
  • In vivo PK : Administer IV/PO doses in rodent models and calculate AUC, Cmax, and half-life. Note: The trifluoromethyl group in related compounds enhances metabolic stability, suggesting similar behavior here .

Q. What analytical techniques are recommended for detecting degradation products under varying storage conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
  • UPLC-PDA : Track new peaks at 254 nm .
  • LC-HRMS/MS : Identify fragments (e.g., cleavage of the sulfonyl group or thiophene ring) .
  • Stability-indicating methods : Validate HPLC methods per ICH guidelines (resolution ≥2.0 between degradation products and the main peak) .

Data Analysis and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :

  • Re-evaluate force fields : Adjust parameters for sulfonyl and thiophene interactions in docking software (e.g., AMBER vs. CHARMM) .
  • Validate assay conditions : Confirm target protein purity (SDS-PAGE ≥95%) and rule out aggregation artifacts (e.g., use 0.01% Tween-20) .
  • Orthogonal assays : Compare results from fluorescence polarization, SPR, and cell-based assays to minimize false positives .

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity studies?

  • Methodology :

  • Four-parameter logistic model : Fit IC50 curves using GraphPad Prism (R² ≥0.95). Include controls for background signal (e.g., DMSO-only wells) .
  • ANOVA with post-hoc tests : Compare efficacy across cell lines (e.g., HeLa vs. MCF-7) and correct for multiple comparisons (Bonferroni adjustment) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.